3-(1-benzyl-1H-imidazol-2-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex organic reactions aimed at achieving specific stereochemical configurations and functional group modifications to enhance their biological activities. For example, the synthesis and evaluation of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles have demonstrated the importance of stereochemistry in enhancing pharmacological effects, such as antihypertensive activities, through alpha-blocking actions (Kasuya et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds related to "3-(1-benzyl-1H-imidazol-2-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine" has been extensively studied through techniques such as X-ray diffraction. For instance, studies on compounds with similar structures have revealed details about their crystalline forms and conformations, highlighting the importance of molecular geometry in their biological function (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to a wide range of products with varied biological activities. Research has explored the synthesis of compounds through reactions like cyclocondensation, indicating the versatility of piperidine as a building block for developing pharmacologically active molecules (Abdelhamid et al., 1988).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their formulation and therapeutic efficacy. The study by Naveen et al. (2015) provides insights into the crystalline structure and physical characteristics of a related compound, which are essential for understanding its behavior in biological systems.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological targets, define the potential of these compounds as therapeutic agents. The exploration of 1,3,4-oxadiazole derivatives for their binding affinity and orientation in the active sites of proteins such as butyrylcholinesterase highlights the significance of chemical properties in the design of bioactive molecules (Khalid et al., 2016).
properties
IUPAC Name |
4-[[3-(1-benzylimidazol-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-16-20(17(2)26-23-16)15-24-11-6-9-19(14-24)21-22-10-12-25(21)13-18-7-4-3-5-8-18/h3-5,7-8,10,12,19H,6,9,11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLSXRRMUUMEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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